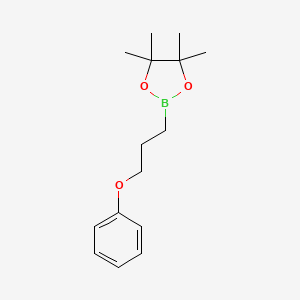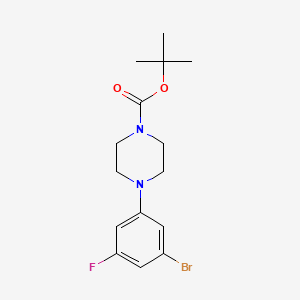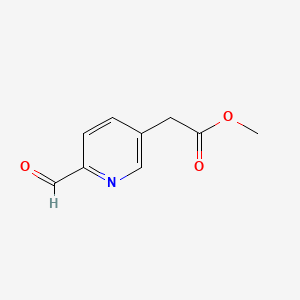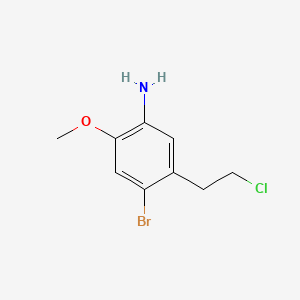
4-Bromo-5-(2-chloroethyl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(2-chloroethyl)-2-methoxyBenzenamine: is an organic compound with the molecular formula C9H11BrClNO This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(2-chloroethyl)-2-methoxyBenzenamine typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxybenzenamine followed by the introduction of a chloroethyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-5-(2-chloroethyl)-2-methoxyBenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing bromine or chlorine.
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-5-(2-chloroethyl)-2-methoxyBenzenamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-(2-chloroethyl)-2-methoxyBenzenamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
4-bromo-2-methoxyBenzenamine: Lacks the chloroethyl group, resulting in different chemical properties and reactivity.
5-(2-chloroethyl)-2-methoxyBenzenamine: Lacks the bromine atom, affecting its substitution reactions and biological activity.
4-bromo-5-(2-chloroethyl)Benzenamine: Lacks the methoxy group, influencing its sol
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
4-bromo-5-(2-chloroethyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H11BrClNO/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5H,2-3,12H2,1H3 |
InChI Key |
BFWXHJCUJLJXFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


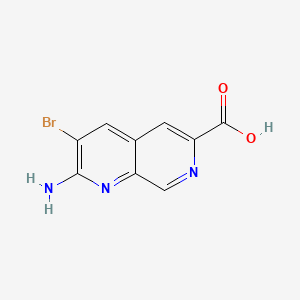
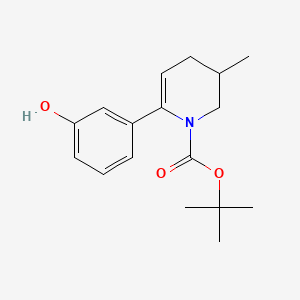
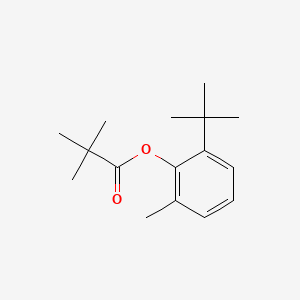
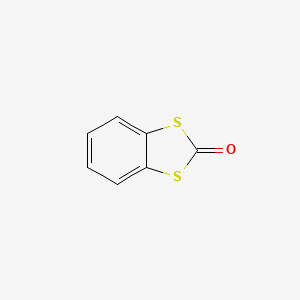
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
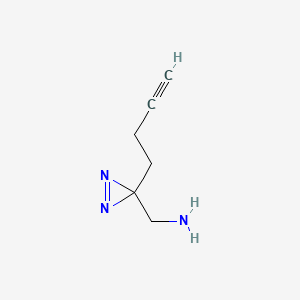
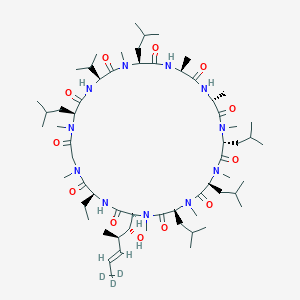
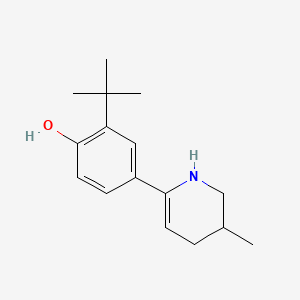
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
